REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[C:7]([OH:9])[CH:6]=[C:5]([CH3:10])[N:4]=1.[OH-].[Na+].[F:13][CH:14]([F:16])Cl>O1CCOCC1>[CH3:1][S:2][C:3]1[N:8]=[C:7]([O:9][CH:14]([F:16])[F:13])[CH:6]=[C:5]([CH3:10])[N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
218.7 g
|
Type
|
reactant
|
Smiles
|
CSC1=NC(=CC(=N1)O)C
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
242 g
|
Type
|
reactant
|
Smiles
|
FC(Cl)F
|
Name
|
|
Quantity
|
1.12 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pale yellow suspension obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue is washed with dioxane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried to thus yield 210 g of 2-methylthio-4-difluoromethoxy-6-methylpyrimidine
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted with methylene chloride
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
to obtain, as crystalline residue
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC(=CC(=N1)OC(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |